molecular formula C10H10ClO2P B14429463 Ethyl (chloroethynyl)phenylphosphinate CAS No. 78605-36-4

Ethyl (chloroethynyl)phenylphosphinate

Cat. No.: B14429463
CAS No.: 78605-36-4
M. Wt: 228.61 g/mol
InChI Key: NZKIGJXYKXGMHM-UHFFFAOYSA-N
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Description

Ethyl (chloroethynyl)phenylphosphinate is an organophosphorus compound with a unique structure that includes an ethyl group, a chloroethynyl group, and a phenyl group attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (chloroethynyl)phenylphosphinate can be synthesized through various methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (chloroethynyl)phenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as pyridine, and reducing agents like hydrogen gas. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various phosphine oxides, substituted phosphinates, and reduced phosphine derivatives .

Scientific Research Applications

Ethyl (chloroethynyl)phenylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (chloroethynyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its derivatives may act as enzyme inhibitors by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Ethyl (chloroethynyl)phenylphosphinate can be compared with other similar compounds, such as:

These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

78605-36-4

Molecular Formula

C10H10ClO2P

Molecular Weight

228.61 g/mol

IUPAC Name

[2-chloroethynyl(ethoxy)phosphoryl]benzene

InChI

InChI=1S/C10H10ClO2P/c1-2-13-14(12,9-8-11)10-6-4-3-5-7-10/h3-7H,2H2,1H3

InChI Key

NZKIGJXYKXGMHM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C#CCl)C1=CC=CC=C1

Origin of Product

United States

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